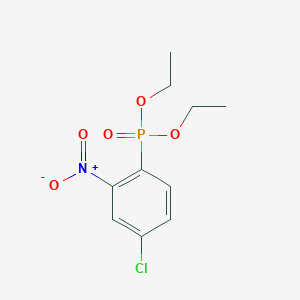
Diethyl (4-Chloro-2-nitrophenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-Chloro-2-nitrophenyl)phosphonate: is an organophosphorus compound that features a phosphonate group attached to a 4-chloro-2-nitrophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-Chloro-2-nitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with 4-chloro-2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (4-Chloro-2-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or triethylamine in solvents like dichloromethane.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Substituted phosphonates.
Reduction: Diethyl (4-amino-2-chlorophenyl)phosphonate.
Oxidation: Phosphonic acids.
Aplicaciones Científicas De Investigación
Chemistry: Diethyl (4-Chloro-2-nitrophenyl)phosphonate is used as a building block in organic synthesis, particularly in the preparation of phosphonate esters and related compounds. It is also employed in the synthesis of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a precursor to biologically active molecules. It can be used in the development of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of materials with specific performance characteristics .
Mecanismo De Acción
The mechanism of action of Diethyl (4-Chloro-2-nitrophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate group, preventing the enzyme from catalyzing its normal reaction .
Comparación Con Compuestos Similares
Diethyl (4-nitrophenyl)phosphonate: Similar structure but lacks the chlorine atom.
Diethyl (4-chlorobenzyl)phosphonate: Similar structure but lacks the nitro group
Uniqueness: Diethyl (4-Chloro-2-nitrophenyl)phosphonate is unique due to the presence of both the nitro and chloro substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H13ClNO5P |
|---|---|
Peso molecular |
293.64 g/mol |
Nombre IUPAC |
4-chloro-1-diethoxyphosphoryl-2-nitrobenzene |
InChI |
InChI=1S/C10H13ClNO5P/c1-3-16-18(15,17-4-2)10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3 |
Clave InChI |
XAAKPNBMTCKAAY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




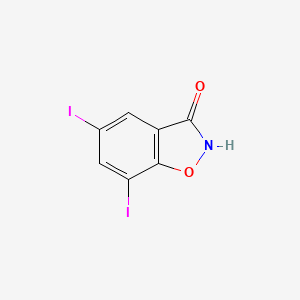


![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)
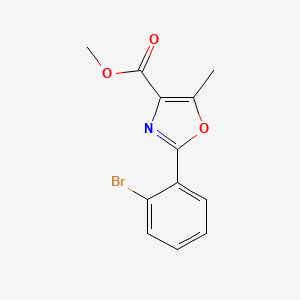
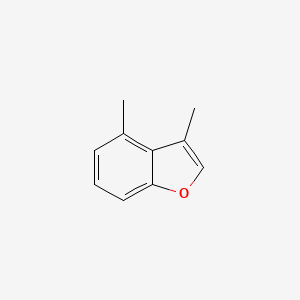
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)



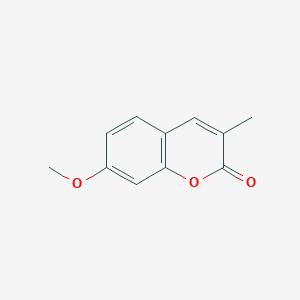
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
